![molecular formula C12H21N3O B1524420 {1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine CAS No. 1249949-25-4](/img/structure/B1524420.png)
{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine
Overview
Description
“{1-[(Dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl}methanamine” is a chemical compound with the molecular formula C12H21N3O and a molecular weight of 223.31 . It is also known by its IUPAC name "{1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-piperidinyl}methanamine" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code 1S/C12H21N3O/c1-9-10(2)16-12(14-9)8-15-5-3-11(7-13)4-6-15/h11H,3-8,13H2,1-2H3
.
Physical And Chemical Properties Analysis
“this compound” is an oil at room temperature . It has a molecular weight of 223.32 .
Scientific Research Applications
Asymmetric Synthesis and Chemical Transformations
One key application is in the field of asymmetric synthesis, where it is used to synthesize a series of 2-(1-aminoalkyl) piperidines. These compounds are obtained through the reduction of (-)-2-cyano-6-phenyloxazolopiperidine followed by hydrogenolysis, leading to the formation of diamines. This strategy has been applied to synthesize compounds like [(2S)-2-methylpiperidin-2-yl]methanamine, showcasing its utility in producing substituted diamino alcohols and disubstituted amines, which are important in medicinal chemistry and pharmaceutical research (Froelich et al., 1996).
Bohlmann-Rahtz Heteroannulation Reactions
The compound also plays a crucial role in the Bohlmann-Rahtz heteroannulation reactions for the synthesis of complex organic molecules. For instance, it is involved in the synthesis of dimethyl sulfomycinamate, a component derived from the sulfomycin family of thiopeptide antibiotics. This synthesis demonstrates its importance in developing methodologies for constructing complex molecular frameworks with potential bioactive properties (Bagley et al., 2005).
Neurokinin-1 Receptor Antagonists
Another application is in the development of neurokinin-1 receptor antagonists suitable for both intravenous and oral administration. A compound featuring a similar chemical structure has been effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting its potential in therapeutic applications (Harrison et al., 2001).
Serotonin 5-HT2C Receptor Agonists
It also finds use in the pharmacological profiling of compounds as potent and orally active serotonin 5-HT2C receptor agonists. These studies provide insights into the selective activation of serotonin receptors, contributing to our understanding of neurological disorders and the development of targeted therapies (Kimura et al., 2004).
properties
IUPAC Name |
[1-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9-10(2)16-12(14-9)8-15-5-3-11(7-13)4-6-15/h11H,3-8,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJAAXWRRAOFGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CN2CCC(CC2)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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